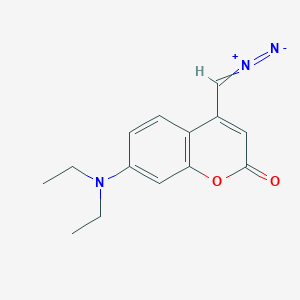

4-(Diazomethyl)-7-(diethylamino)coumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(diazomethyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJREJZJPCLZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88861-43-2 | |

| Record name | 4-(Diazomethyl)-7-(diethylamino)coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Diazomethyl)-7-(diethylamino)coumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-(diazomethyl)-7-(diethylamino)coumarin, a fluorescent compound with potential applications in bio-conjugation and as a photo-affinity label. The synthesis involves a two-step process commencing with the formation of the precursor aldehyde, 7-(diethylamino)coumarin-4-carbaldehyde, followed by its conversion to the target diazomethyl compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the synthesis of the key intermediate, 7-(diethylamino)coumarin-4-carbaldehyde. This is followed by the conversion of the aldehyde functionality into a diazomethyl group, a transformation that can be accomplished via the Bamford-Stevens reaction. This reaction involves the formation of a tosylhydrazone intermediate, which is then treated with a strong base to yield the final diazo compound.

In-Depth Technical Guide: Photophysical Properties of 4-(Diazomethyl)-7-(diethylamino)coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-(diazomethyl)-7-(diethylamino)coumarin. Due to the limited availability of direct experimental data for this specific derivative, this document leverages established knowledge of the 7-(diethylamino)coumarin core and closely related 4-substituted analogues to project its spectral characteristics, including absorption, emission, quantum yield, and fluorescence lifetime. Detailed experimental protocols for the full photophysical characterization of coumarin-based fluorophores are provided to enable researchers to validate these properties. This guide is intended to serve as a valuable resource for scientists interested in the application of this compound in fluorescence-based assays, bioimaging, and drug development.

Introduction to 7-(Diethylamino)coumarin Dyes

The 7-(diethylamino)coumarin scaffold is a cornerstone in the design of fluorescent probes and labels. This core structure is characterized by a strong intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing lactone carbonyl group. This ICT character is responsible for their typically large Stokes shifts, high fluorescence quantum yields, and sensitivity to the local environment.

The introduction of a diazomethyl group (-CHN₂) at the 4-position is expected to further modulate the electronic properties of the coumarin ring. The diazomethyl group is a versatile functional group that can participate in various chemical reactions, making this compound a potentially valuable tool for bioconjugation and the development of activatable probes.

Projected Photophysical Properties

The photophysical properties of this compound are predicted based on the extensive literature available for analogous 4-substituted 7-(diethylamino)coumarin derivatives. The data presented in Table 1 summarizes the typical range of values observed for these related compounds in various solvents.

Table 1: Representative Photophysical Data for 4-Substituted 7-(Diethylamino)coumarin Derivatives

| 4-Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| -CH₃ | Ethanol | ~375 | ~445 | ~25,000 | ~0.60 | ~2.5 |

| -CF₃ | Various | 380 - 400 | 450 - 550 | Not Reported | Up to 0.95 | Not Reported |

| -COOH | Various | 400 - 430 | 470 - 500 | Not Reported | 0.1 - 0.7 | 1.0 - 4.0 |

| -CHO | Various | 420 - 450 | 500 - 530 | Not Reported | Lowered due to quenching | Not Reported |

Disclaimer: The data in this table is compiled from various sources on 4-substituted 7-(diethylamino)coumarin derivatives and is intended to provide a representative range. The actual values for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for the comprehensive photophysical characterization of coumarin dyes.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient.

-

Sample Preparation: Prepare a stock solution of the coumarin dye in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent, with concentrations ranging from 1 µM to 20 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the diluted solutions from 200 nm to 600 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Fluorescence Spectroscopy

This protocol describes the determination of the excitation and emission spectra.

-

Sample Preparation: Use a dilute solution of the coumarin dye with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

-

Scan the emission wavelengths from the excitation wavelength +10 nm to approximately 700 nm.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the λ_em.

-

Scan the excitation wavelengths from 250 nm up to the emission wavelength -10 nm.

-

The resulting spectrum should resemble the absorption spectrum.

-

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

The comparative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For blue-emitting coumarins, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

-

Sample Preparation: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 and be in a similar range for both the sample and the standard.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all prepared solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φ_F,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

-

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement:

-

Prepare a dilute solution of the coumarin dye.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Acquire the fluorescence decay data for the sample at the emission maximum.

-

-

Data Analysis:

-

The fluorescence decay is analyzed by fitting the data to an exponential decay model, often requiring deconvolution of the IRF.

-

The goodness of the fit is typically assessed by the chi-squared (χ²) value. The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of a coumarin dye.

Principle of the Comparative Method for Quantum Yield Determination

Caption: Principle of the comparative method for quantum yield determination.

Potential Applications in Drug Development and Research

The unique combination of a highly fluorescent 7-(diethylamino)coumarin core and a reactive diazomethyl group suggests several potential applications:

-

Bioconjugation: The diazomethyl group can be used to label biomolecules, such as proteins and nucleic acids, through various chemical reactions, enabling their visualization and tracking in biological systems.

-

Activatable Probes: The fluorescence of the coumarin core could be initially quenched, with the diazomethyl group serving as a trigger that, upon reaction with a specific analyte, leads to a "turn-on" fluorescence response. This is a powerful strategy for developing highly specific sensors.

-

Photoaffinity Labeling: Upon photoactivation, the diazomethyl group can form a reactive carbene, which can covalently bind to nearby molecules. This makes it a potential tool for identifying binding partners of a drug candidate.

Conclusion

The Core Mechanism of 4-(Diazomethyl)-7-(diethylamino)coumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action, photophysical properties, and experimental applications of 4-(diazomethyl)-7-(diethylamino)coumarin. Designed for researchers, scientists, and drug development professionals, this document elucidates the role of this compound as a key precursor to a widely used photolabile protecting group, enabling the precise spatiotemporal control of biologically active molecules.

Introduction: The "Caged" Compound Concept

This compound (DEAC-D) is a crucial reagent in the synthesis of "caged" compounds. These are molecules of interest that have been rendered biologically inert through the covalent attachment of a photoremovable protecting group. The [7-(diethylamino)coumarin-4-yl]methyl (DEAC) group, derived from DEAC-D, is a prominent example of such a photolabile cage. Upon irradiation with light of a specific wavelength, the caged compound undergoes a rapid chemical transformation, releasing the active molecule in its functional form. This "uncaging" process allows for unparalleled control over the initiation of biological processes in living cells and tissues.

The Photochemical Mechanism of Action

The primary "mechanism of action" of a DEAC-caged compound is a photochemically induced cleavage of the covalent bond between the DEAC caging group and the effector molecule. This process, known as photolysis, is remarkably efficient and occurs on a nanosecond timescale. The generally accepted mechanism for the photocleavage of (coumarin-4-yl)methyl esters proceeds as follows:

-

Photoexcitation: Upon absorption of a photon, the coumarin chromophore is promoted to an excited singlet state.

-

Heterolytic Cleavage: In the excited state, the ester linkage undergoes heterolytic cleavage, forming a singlet ion pair consisting of the coumarin-4-ylmethyl carbocation and the anionic form of the caged molecule.

-

Solvent Intervention and Product Release: The ion pair is then attacked by a water molecule (hydrolysis), leading to the formation of the highly fluorescent 7-(diethylamino)-4-(hydroxymethyl)coumarin and the release of the biologically active molecule with a proton.

This rapid and efficient release mechanism, coupled with the favorable photophysical properties of the DEAC group, makes it an invaluable tool in cell biology and neuroscience.

The Photophysical Landscape of 7-(Diethylamino)coumarins: A Guide to Fluorescence Quantum Yield

For the attention of Researchers, Scientists, and Drug Development Professionals.

Understanding Fluorescence Quantum Yield in Coumarin Dyes

The fluorescence quantum yield (ΦF) is a critical parameter for any fluorescent molecule, representing the ratio of photons emitted to photons absorbed. For coumarin derivatives, this value is highly dependent on the molecular structure and the surrounding solvent environment. The 7-diethylamino group, a strong electron-donating group, is a key feature that often leads to high fluorescence quantum yields in this class of compounds. However, substitutions at other positions on the coumarin ring can significantly modulate these properties.

Quantitative Data on Related 7-(Diethylamino)coumarin Derivatives

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| 7-(Diethylamino)-4-methylcoumarin | Ethanol | 373 | 434 | 0.51 | [1] |

| 7-(Diethylamino)-4-methylcoumarin | Acetonitrile | 374 | 430 | 0.64 | [1] |

| 7-(Diethylamino)-4-trifluoromethylcoumarin | Not Specified | Not Specified | Not Specified | 0.948 | [2] |

| (E)-6-(4-(2-(2-(dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl) vinyl)phenoxy)hexanoic acid | Acetonitrile | 480 | 610 | 0.95 | [3] |

| A 4-styrylcoumarin derivative with electron-withdrawing groups | Not Specified | Not Specified | Not Specified | 0.04 | [3] |

Note: The fluorescence quantum yield is highly solvent-dependent. The polarity and viscosity of the solvent can significantly impact the emissive properties of coumarin dyes[1][4]. Generally, an increase in solvent polarity can lead to a decrease in the quantum yield for coumarins with flexible amino groups[1][4].

Experimental Protocols for Fluorescence Quantum Yield Determination

The determination of fluorescence quantum yield is a standard procedure in photophysical chemistry. The most common method is the relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample under investigation. For blue-green emitting coumarins, quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a coumarin derivative.

Caption: Workflow for relative fluorescence quantum yield determination.

Signaling Pathways and Logical Relationships

In the context of the photophysics of a single molecule like 4-(diazomethyl)-7-(diethylamino)coumarin, a signaling pathway diagram is not directly applicable. However, we can represent the logical relationship between molecular structure, solvent environment, and the resulting photophysical properties.

Caption: Key factors that determine the fluorescence quantum yield.

Concluding Remarks

The fluorescence quantum yield of this compound is anticipated to be influenced by the interplay between the electron-donating 7-diethylamino group and the electronic nature of the 4-diazomethyl substituent. Based on the data from analogous compounds, it is plausible that this derivative will exhibit significant fluorescence. However, the diazo group can also introduce non-radiative decay pathways that may affect the quantum yield. Experimental determination following the protocols outlined in this guide is essential for a definitive characterization of its photophysical properties. This document serves as a foundational resource for researchers embarking on the synthesis and application of novel coumarin-based fluorescent probes.

References

Unveiling the Spectroscopic Fingerprint of 4-(Diazomethyl)-7-(diethylamino)coumarin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the absorption and emission spectra of 4-(diazomethyl)-7-(diethylamino)coumarin (DEAC-DA), a fluorescent probe of significant interest to researchers, scientists, and drug development professionals. This document outlines the core photophysical properties, details the experimental protocols for spectral measurements, and presents a visual representation of a key application workflow.

Core Photophysical Properties

This compound is a derivative of the highly fluorescent coumarin family. Its spectral characteristics are notably influenced by the solvent environment, a phenomenon known as solvatochromism. This behavior is primarily attributed to intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing diazomethyl and carbonyl groups. Upon excitation, the molecule exhibits a significant increase in its dipole moment, leading to a pronounced red-shift (bathochromic shift) in its emission spectrum in more polar solvents.

The key photophysical parameters of a closely related and well-studied analog, 7-(diethylamino)coumarin (DEAC), are summarized in the table below. These values provide a strong reference for the expected behavior of DEAC-DA. In general, DEAC exhibits an excitation maximum around 411 nm and an emission maximum around 472 nm.[1] The absorption and emission spectra are significantly dependent on the polarity of the solvent.[2]

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 380 | 425 | 0.55 |

| Dioxane | 392 | 438 | 0.68 |

| Ethyl Acetate | 395 | 445 | 0.75 |

| Acetone | 400 | 455 | 0.85 |

| Acetonitrile | 402 | 460 | 0.90 |

| Ethanol | 405 | 465 | 0.82 |

| Methanol | 408 | 470 | 0.78 |

| Dimethylformamide (DMF) | 410 | 475 | 0.92 |

Note: Data presented is for 7-(diethylamino)coumarin (DEAC) as a close structural and photophysical analog of this compound.

Experimental Protocols

The determination of the absorption and emission spectra of this compound is achieved through standardized spectrophotometric techniques.

Sample Preparation

A stock solution of this compound is prepared by dissolving a precise mass of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile) to a concentration of 1.0 x 10⁻³ mol L⁻¹. From this stock solution, a working solution with a concentration of 1.0 x 10⁻⁵ mol L⁻¹ is prepared by serial dilution for all spectroscopic measurements. All sample manipulations should be performed in low-light conditions to prevent photobleaching.

Absorption Spectroscopy

The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer. A quartz cuvette with a 1 cm path length is used. The spectrophotometer is first blanked with the solvent used to prepare the sample. The absorption spectrum of the sample solution is then recorded over a wavelength range of 300 nm to 600 nm. The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Emission Spectroscopy

Fluorescence emission spectra are recorded using a spectrofluorometer. The sample is placed in a quartz cuvette. The excitation wavelength is set to the determined absorption maximum (λ_abs). The emission is scanned over a wavelength range starting from 10 nm above the excitation wavelength to 700 nm. The wavelength of maximum emission (λ_em) is identified from the spectrum. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

Application Workflow: Fluorescent Derivatization for Enhanced Detection

This compound and its derivatives are valuable tools in bioanalytical chemistry, often employed as fluorescent labels to enhance the detection of target molecules. The following diagram illustrates a typical experimental workflow for the derivatization and subsequent analysis of a target analyte, such as a sulfonamide, using a DEAC-based reagent for enhanced detection via capillary electrophoresis with laser-induced fluorescence (CE-LIF).

Caption: Workflow for analyte derivatization and detection.

References

Solubility Profile of 4-(Diazomethyl)-7-(diethylamino)coumarin and a Guide to its Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diazomethyl)-7-(diethylamino)coumarin is a fluorescent dye belonging to the coumarin family. Compounds in this class are of significant interest in biomedical research and drug development due to their potential applications as fluorescent probes and photosensitizers. A critical physicochemical parameter governing the utility of any compound in these applications is its solubility in various solvents. This technical guide provides an overview of the available solubility information for this compound and its close analogs, along with a detailed experimental protocol for solubility determination.

Solubility of 7-(Diethylamino)coumarin Analogs

The solubility of coumarin derivatives is influenced by the nature of their substituents. The presence of the diethylamino group generally enhances solubility in organic solvents. The following tables summarize the available solubility data for two closely related analogs: 7-(diethylamino)-4-methylcoumarin and 7-(diethylamino)coumarin-3-carboxylic acid.

Table 1: Qualitative Solubility of 7-(Diethylamino)-4-methylcoumarin

| Solvent | Solubility Description |

| Hot Water | Slightly Soluble[1] |

| Alcohol (e.g., Ethanol) | Soluble[1] |

| Ether | Soluble[1] |

| Acetone | Soluble[1] |

| Chloroform | Soluble[2] |

| Methanol | Soluble[2] |

Table 2: Quantitative Solubility of 7-(Diethylamino)coumarin-3-carboxylic Acid

| Solvent | Solubility |

| Dimethylformamide (DMF) | 2 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[3] |

| Ethanol | Insoluble[3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Insoluble[3] |

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (or analog)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the coumarin compound to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a suitable analytical method:

-

UV-Vis or Fluorescence Spectroscopy: Measure the absorbance or fluorescence intensity at the wavelength of maximum absorbance/emission and determine the concentration using a pre-established calibration curve.

-

HPLC: Inject a known volume of the diluted sample and determine the concentration by comparing the peak area to a standard curve.

-

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

-

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a coumarin derivative.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

Understanding the solubility of this compound is essential for its effective application in research and development. While direct quantitative data for this specific compound is sparse, the information available for its close analogs provides a useful starting point for solvent selection. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology. The systematic approach outlined will enable researchers to accurately determine the solubility of this and other coumarin derivatives in various solvent systems, thereby facilitating their use in a wide range of scientific applications.

References

In-Depth Technical Guide to the Safety and Handling of 4-(Diazomethyl)-7-(diethylamino)coumarin

For researchers, scientists, and drug development professionals, understanding the appropriate safety and handling procedures for all chemical reagents is paramount. This guide provides a comprehensive overview of the known safety information and recommended handling practices for 4-(Diazomethyl)-7-(diethylamino)coumarin, a fluorescent dye and potential biological probe. Due to the presence of the highly reactive diazomethyl functional group, this compound presents significant hazards that require stringent control measures.

General Safety Information

Key Hazards:

-

Explosive Potential: The diazomethyl group is thermally unstable and can decompose explosively, especially when heated, exposed to intense light, or in the presence of certain metals. While the stability of this compound is influenced by the larger coumarin structure, the inherent risk of explosion remains a primary concern. Thermal stability studies on various diazo compounds show a wide range of decomposition onset temperatures, typically between 75°C and 160°C.[1][2] Electron-rich substituents can decrease thermal stability.[1]

-

Toxicity: Diazomethane is a known irritant and is highly toxic, with a permissible exposure limit significantly lower than that of hydrogen cyanide.[3][4] It is also a suspected carcinogen.[4] By extension, this compound should be handled as a highly toxic substance.

-

Reactivity: The diazomethyl group is highly reactive and can undergo uncontrolled reactions with a variety of substances, including acids, strong oxidizing agents, and some metal salts.

Quantitative Safety Data

Quantitative safety data for this compound is not available. However, data for related compounds and the diazomethane functional group provide a basis for risk assessment.

| Hazard Parameter | Value/Information | Source/Analogy |

| LD50 (Oral) | Not available | - |

| LD50 (Dermal) | Not available | - |

| LC50 (Inhalation) | Not available | Diazomethane is highly toxic by inhalation.[3][5] |

| Decomposition Temperature | Expected to be in the range of 75-160°C | Based on studies of other diazo compounds.[1][2] |

| Explosion Triggers | Heat, shock, friction, intense light, rough surfaces, certain metals. | General for diazo compounds.[3][5] |

Personal Protective Equipment (PPE)

Due to the significant hazards, a stringent PPE protocol is mandatory when handling this compound.

| PPE Item | Specification |

| Hand Protection | Double-gloving with nitrile gloves is recommended.[3] |

| Eye Protection | Chemical safety goggles and a full-face shield are essential.[3] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. |

| Respiratory Protection | All work must be conducted in a certified chemical fume hood with a blast shield.[3] |

Handling and Storage Procedures

Strict adherence to the following procedures is crucial to minimize the risks associated with this compound.

Handling:

-

Work Area: All manipulations must be performed in a well-ventilated chemical fume hood with a blast shield in place.[3] The work area should be free of clutter and incompatible materials.

-

Avoidance of Triggers: Avoid exposure to heat, direct sunlight, and sources of ignition. Use glassware that is free from scratches or rough edges, as these can initiate decomposition.[3]

-

Dispensing: Use non-sparking tools and avoid generating dust or aerosols.

-

Scale: Work with the smallest possible quantities. For larger-scale operations, specialized equipment and remote handling procedures may be necessary.[6]

Storage:

-

Temperature: Store in a cool, dark, and well-ventilated area, preferably in a refrigerator designated for reactive chemicals.

-

Container: Keep the container tightly sealed and clearly labeled with all appropriate hazard warnings.

-

Incompatibilities: Store away from acids, oxidizing agents, and metals.

Spill and Emergency Procedures

Spill:

-

In case of a small spill within a fume hood, allow the solvent to evaporate. Do not attempt to clean it up immediately.

-

For larger spills, evacuate the area immediately and contact emergency services.

Fire:

-

In case of fire, evacuate the area and call the fire department. Do not attempt to extinguish the fire yourself. Be aware that containers may explode in a fire.[4]

Exposure:

-

Inhalation: Move the affected person to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols and Methodologies

While detailed experimental protocols for the use of this compound are scarce, its synthesis provides insight into its handling. One reported synthesis involves the following key steps, which should be conducted with the safety precautions outlined above:

-

Double Elimination Reaction: Starting from 7-(diethylamino)-4-methylcoumarin, a double elimination reaction with DMFDMA (N,N-Dimethylformamide dimethyl acetal) is performed.

-

Oxidative Cleavage: The resulting enamine is then subjected to oxidative cleavage using sodium periodate to yield an aldehyde.

-

Further Functionalization: The aldehyde can then be further modified. The introduction of the diazomethyl group would likely proceed via a reaction with a suitable diazo-transfer reagent, a step that requires extreme caution.

Another potential synthetic route involves the direct reaction of a suitable coumarin precursor with diazomethane.[7] Given the hazards of diazomethane, this should only be attempted by experienced personnel with appropriate safety measures in place.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of risk assessment and the necessary handling workflow for this compound.

This technical guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. Researchers, scientists, and drug development professionals must always consult with their institution's environmental health and safety department and adhere to all local, state, and federal regulations when working with hazardous materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. - Division of Research Safety | Illinois [drs.illinois.edu]

- 4. nj.gov [nj.gov]

- 5. Diazomethane - Wikipedia [en.wikipedia.org]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. Steric effects in the C-alkylation and ring expansion of coumarins by diazomethane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

literature review on the applications of 4-(Diazomethyl)-7-(diethylamino)coumarin

An In-Depth Technical Guide to 4-(Diazomethyl)-7-(diethylamino)coumarin: A Photoactivatable Tool for Fluorogenic Labeling

Introduction

The 7-(diethylamino)coumarin core is a cornerstone in the world of fluorescent molecules, prized for its high quantum yield, photostability, and environment-sensitive emission properties. These characteristics have established it as a fundamental scaffold for a wide array of fluorescent probes and labels. By introducing a diazomethyl group (–CHN₂) at the 4-position, this stable fluorophore is transformed into a sophisticated photoactivatable probe. This compound, also known as 4-Damdeac, belongs to a class of diazocoumarins that serve as light-activated precursors for highly reactive carbene intermediates.

Upon irradiation with visible or near-infrared (NIR) light, this compound selectively releases dinitrogen gas (N₂) to generate a carbene. This carbene can then form a covalent bond with nearby molecules, making it an exceptional tool for photoaffinity labeling. A key advantage of this system is its "fluorogenic" nature; the conversion of the diazo group to a carbene and its subsequent reaction alters the electronic structure of the coumarin, leading to a significant increase in fluorescence intensity. This allows for the direct visualization of labeling events without the need for secondary reporters or "click chemistry" handles. Crucially, the use of lower-energy visible or NIR light for activation circumvents the cellular damage and phototoxicity associated with UV irradiation, making these probes highly suitable for applications in living cells.

Synthesis Pathway

The synthesis of diazocoumarins generally involves the conversion of a corresponding ketone or aldehyde. A common precursor is the 4-formyl-7-(diethylamino)coumarin, which can be reacted with hydrazine to form a hydrazone, followed by oxidation to yield the final diazomethyl compound.

Caption: General synthetic workflow for 4-(diazomethyl)coumarin.

Core Application: Photoactivated Fluorogenic Protein Labeling

The primary application of this compound is in targeted, light-induced protein labeling. This technique is particularly powerful for identifying ligand-binding sites, visualizing protein localization, and quantifying protein levels in real-time within a cellular context.

The process begins by conjugating the diazocoumarin probe to a ligand that specifically binds to a protein of interest. This conjugate is introduced to the biological system (e.g., living cells), where the ligand guides the probe to the protein's binding pocket. At this stage, the probe is in a non-fluorescent or weakly fluorescent "dark" state. The system is then irradiated with light of a specific wavelength (e.g., blue light at ~450 nm or via two-photon excitation at ~800 nm), which triggers the photolysis of the diazomethyl group. This releases N₂ gas and generates a highly reactive carbene intermediate. The carbene rapidly and indiscriminately inserts into nearby chemical bonds, typically C-H or N-H bonds of amino acid residues within the protein's binding site, forming a stable, covalent linkage. This covalent insertion event simultaneously activates the coumarin's fluorescence, providing a direct and localized signal at the site of interaction.

Caption: Workflow of light-induced fluorogenic protein labeling.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with diazocoumarin probes used for protein labeling.

| Parameter | Value | Conditions / Notes | Source |

| Activation Wavelength | 430-490 nm (1-photon) | Blue LED light is effective for activation. | |

| Activation Wavelength | 800 nm (2-photon) | Allows for precise spatial control and deep tissue penetration. | |

| Fluorescence Signal | "Turn-on" | Significant increase in fluorescence upon covalent labeling. | |

| Reaction Intermediate | Carbene | Highly reactive species responsible for covalent bond formation. | |

| Cell Viability | High | Activation with visible light avoids UV-induced cytotoxicity. |

Experimental Protocols

Protocol for Photoinduced Labeling of Recombinant Protein

This protocol is adapted from the methodology for labeling recombinant Carbonic Anhydrase II (CA-II) with a diazocoumarin-sulfonamide conjugate.

Materials:

-

Recombinant CA-II protein (e.g., 2 µM final concentration).

-

Diazocoumarin-ligand conjugate (e.g., 10 µM final concentration).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Blue LED light source (e.g., 450 nm).

-

SDS-PAGE analysis equipment.

-

In-gel fluorescence scanner.

Methodology:

-

Prepare a solution of recombinant CA-II protein in PBS buffer in a microcentrifuge tube or a multi-well plate.

-

Add the diazocoumarin-ligand conjugate to the protein solution and mix gently. Incubate for 15-30 minutes at room temperature to allow for non-covalent binding.

-

Place the sample under the blue LED light source. Irradiate for 2-5 minutes. A control sample should be kept in the dark.

-

After irradiation, add SDS-PAGE loading buffer to the samples and heat to denature the protein.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins.

-

Visualize the results using an in-gel fluorescence scanner to detect the fluorescently labeled protein band. Confirm protein presence by Coomassie blue or silver staining.

Protocol for Live-Cell Imaging of Endogenous Protein Labeling

This protocol outlines the general steps for visualizing the labeling of an endogenous protein within living cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes (e.g., HeLa cells).

-

Cell culture medium (e.g., DMEM).

-

Diazocoumarin-ligand conjugate stock solution in DMSO.

-

Confocal microscope equipped with a 405 nm or 458 nm laser for activation and a suitable channel for detecting coumarin fluorescence (e.g., 470-520 nm).

Methodology:

-

Culture cells to an appropriate confluency (e.g., 60-80%) on glass-bottom dishes.

-

Replace the culture medium with fresh medium containing the diazocoumarin-ligand conjugate at a final concentration of 5-10 µM.

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for cell uptake and target binding.

-

Wash the cells three times with fresh PBS or medium to remove any unbound probe.

-

Mount the dish on the confocal microscope stage.

-

Select a region of interest (ROI) containing cells for photoactivation.

-

Acquire a pre-activation ("before") image using the coumarin fluorescence channel with low laser power to establish a baseline.

-

Irradiate the selected ROI with the 405 nm or 458 nm laser at a higher power for a short duration (e.g., 30-60 seconds) to activate the probe.

-

Immediately after activation, acquire a post-activation ("after") image using the same low-power settings as the "before" image.

-

Analyze the images to observe the increase in fluorescence intensity specifically within the photoactivated region, indicating successful protein labeling.

This compound and its derivatives represent a significant advancement in chemical biology and drug development. By combining the excellent photophysical properties of the coumarin scaffold with the photo-inducible reactivity of the diazomethyl group, these probes offer a powerful method for fluorogenic protein labeling. Their activation by visible and NIR light makes them exceptionally well-suited for studies in living systems, providing high spatiotemporal control while maintaining cell viability. This technology opens up new avenues for visualizing protein dynamics, identifying drug targets, and understanding complex biological pathways with unprecedented precision.

An In-depth Technical Guide to 4-(Diazomethyl)-7-(diethylamino)coumarin

CAS Number: 88861-43-2

This technical guide provides a comprehensive overview of 4-(Diazomethyl)-7-(diethylamino)coumarin, a fluorescent compound with significant applications in biological research, particularly in the field of proteomics and cellular imaging. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental protocols, and applications.

Introduction

This compound is a coumarin derivative featuring a highly reactive diazomethyl group. This functional group makes it a valuable tool for photoaffinity labeling and as a fluorogenic probe. Coumarin dyes are known for their strong fluorescence and sensitivity to the local environment, and the introduction of a diazomethyl group allows for covalent modification of target proteins upon photoactivation. This guide will delve into the technical aspects of this compound, providing a resource for its effective utilization in research settings.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 88861-43-2 | [1] |

| Molecular Formula | C₁₄H₁₅N₃O₂ | [1] |

| Molecular Weight | 257.29 g/mol | [1] |

| IUPAC Name | 4-(diazomethyl)-7-(diethylamino)chromen-2-one | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥98% | [2] |

| Storage Conditions | 2-8°C | [2] |

Synthesis

A plausible synthetic route is the diazo transfer reaction on a suitable precursor, such as 4-methyl-7-(diethylamino)coumarin. This common method for generating diazo compounds involves the reaction of a compound with an active methylene group with a diazo transfer reagent, such as tosyl azide, in the presence of a base.

A generalized experimental workflow for such a synthesis is proposed below.

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocols

The primary application of this compound is as a photoactivatable probe for fluorogenic protein labeling. Upon irradiation with visible or near-infrared light, the diazo group is cleaved to generate a highly reactive carbene intermediate, which can then covalently bind to nearby proteins. This process is accompanied by a "turn-on" of fluorescence, allowing for the specific visualization of the labeled proteins.

General Protocol for Photoaffinity Labeling of Proteins

The following is a generalized protocol for using this compound for labeling a target protein in a cellular context.

Materials:

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live cells expressing the protein of interest

-

Light source (e.g., LED with appropriate wavelength, ~430-490 nm or a two-photon laser at ~800 nm)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

-

Probe Incubation: Dilute the this compound stock solution in cell culture medium to the final working concentration. Incubate the cells with the probe-containing medium for an appropriate time to allow for cellular uptake and binding to the target protein.

-

Washing: Gently wash the cells with PBS to remove any unbound probe.

-

Photoactivation: Irradiate the cells with the light source for a specific duration to activate the diazo group and induce covalent labeling.

-

Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filter sets for coumarin dyes.

Caption: Experimental workflow for photoaffinity labeling using this compound.

Applications in Research

The unique properties of this compound make it a powerful tool for various research applications, particularly in chemical biology and drug discovery.

Fluorogenic Protein Labeling in Living Cells

As detailed in the experimental protocol, this compound can be used for the selective and fluorogenic labeling of endogenous proteins in living cells. This allows for the visualization of protein localization and dynamics without the need for genetic tagging with fluorescent proteins, which can sometimes interfere with protein function. The "turn-on" fluorescence upon labeling provides a high signal-to-noise ratio, enabling clear imaging.

Photoaffinity Labeling for Target Identification

The reactive carbene generated upon photoactivation can be used to identify the binding partners of a small molecule or drug candidate. By attaching the diazocoumarin moiety to a molecule of interest, researchers can photocrosslink it to its protein targets within a complex biological sample. Subsequent proteomic analysis can then be used to identify the labeled proteins.

Spatiotemporal Control of Protein Labeling

The use of light as a trigger for the labeling reaction provides a high degree of spatiotemporal control. Researchers can choose to irradiate specific subcellular regions or activate the probe at precise time points, allowing for the study of dynamic cellular processes.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the use of this compound to modulate specific signaling pathways. However, its application in identifying protein-protein interactions and drug targets has the potential to elucidate novel components and regulatory mechanisms within various signaling cascades. For example, by attaching this photoaffinity probe to a known signaling molecule, it could be used to identify its direct downstream effectors.

Conclusion

This compound is a versatile and powerful tool for chemical biologists and drug discovery scientists. Its photoactivatable nature, coupled with its fluorogenic properties, enables the selective labeling and visualization of proteins in their native cellular environment with high spatiotemporal resolution. While further research is needed to fully explore its potential in elucidating signaling pathways, the existing applications demonstrate its significant value in advancing our understanding of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Carboxylic Acid Labeling Using 4-(Diazomethyl)-7-(diethylamino)coumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive detection and quantification of carboxylic acids, such as fatty acids, amino acids, and drug metabolites, are crucial in various fields of research and development. Due to their often weak chromophores, derivatization with a fluorescent tag is a common strategy to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM-diazomethane) is a fluorescent labeling reagent designed for the highly sensitive and specific derivatization of carboxylic acids. The coumarin fluorophore offers excellent spectral properties, including strong absorption and high quantum yield, making it suitable for fluorescence-based detection methods.

This document provides detailed application notes and protocols for the use of this compound in carboxylic acid labeling.

Principle of the Method

The labeling reaction is based on the esterification of a carboxylic acid with the diazomethyl group of this compound. Diazomethane and its derivatives are highly reactive towards carboxylic acids, proceeding rapidly at room temperature without the need for a catalyst to form stable fluorescent esters. The reaction releases nitrogen gas as the only byproduct, simplifying sample cleanup.[1][2][3] The resulting coumarin ester can be readily detected and quantified by fluorescence HPLC.

Physicochemical and Spectral Properties

A summary of the key properties of this compound and its derivatives is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 257.29 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to orange solid | N/A |

| Excitation Maximum (λex) | ~424 nm | --INVALID-LINK-- |

| Emission Maximum (λem) | ~472 nm | --INVALID-LINK-- |

Note: Spectral properties can vary slightly depending on the solvent and the specific carboxylic acid derivative.

Experimental Protocols

Materials:

-

This compound solution in a suitable organic solvent (e.g., ethyl acetate, acetonitrile)

-

Carboxylic acid sample

-

Anhydrous organic solvent (e.g., ethyl acetate, acetonitrile, diethyl ether)

-

HPLC-grade solvents for analysis

-

Vials for reaction and sample analysis

-

Standard laboratory equipment (pipettes, vortex mixer, etc.)

Protocol 1: General Labeling of Carboxylic Acids

This protocol is a general guideline and may require optimization for specific carboxylic acids. It is adapted from established methods for similar fluorescent diazomethane reagents.[1][2][4]

-

Sample Preparation: Dissolve the carboxylic acid sample in an anhydrous organic solvent to a known concentration.

-

Derivatization Reaction:

-

In a vial, mix the carboxylic acid solution with an excess of the this compound solution. A 2-5 fold molar excess of the labeling reagent is recommended to ensure complete derivatization.

-

Vortex the mixture gently.

-

Allow the reaction to proceed at room temperature for 30-60 minutes in the dark. The reaction is typically complete when the yellow color of the diazomethane reagent disappears and gas evolution (N₂) ceases.

-

-

Reaction Quenching (Optional): To remove excess unreacted diazomethane, a few drops of a weak acid (e.g., 1% acetic acid in the reaction solvent) can be added until the yellow color disappears.

-

Sample Preparation for HPLC:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase to be used for HPLC analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Protocol 2: Labeling of Fatty Acids in Biological Samples (Adapted from similar methods)

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.

-

Saponification (to release free fatty acids):

-

Dry the lipid extract under nitrogen.

-

Add a solution of 0.5 M KOH in methanol and heat at 60-80°C for 1 hour.

-

Cool the mixture and acidify with HCl to a pH of ~2-3 to protonate the fatty acids.

-

Extract the free fatty acids into an organic solvent like hexane or diethyl ether.

-

Evaporate the solvent to dryness.

-

-

Derivatization:

-

Redissolve the dried fatty acid extract in a small volume of anhydrous ethyl acetate or acetonitrile.

-

Add a molar excess of this compound solution.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

-

Sample Cleanup and Analysis:

-

Proceed with the steps outlined in Protocol 1 for sample preparation and HPLC analysis.

-

HPLC Analysis

The separation of the fluorescently labeled carboxylic acids can be achieved using reversed-phase HPLC with fluorescence detection.

| Parameter | Recommended Condition |

| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water or methanol and water. The specific gradient will depend on the hydrophobicity of the labeled acids. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | Fluorescence detector set to λex ≈ 424 nm and λem ≈ 472 nm |

Note: Optimization of the HPLC method is crucial for achieving good separation and sensitivity for the specific analytes of interest.

Quantitative Data

The following table provides representative data on the performance of fluorescent labeling reagents for carboxylic acids, which can be expected to be similar for this compound.

| Parameter | Typical Value | Reference |

| Reaction Time | 30 - 60 minutes at room temperature | [1][2] |

| Reaction Efficiency | > 95% (with excess reagent) | N/A |

| Detection Limit (LOD) | low pmol to fmol range | [2] |

| Linear Range | Typically spans 2-3 orders of magnitude | N/A |

Note: Actual performance data should be determined empirically for each specific application.

Visualizations

Reaction Mechanism

Caption: Reaction of a carboxylic acid with this compound.

Experimental Workflow

Caption: General workflow for carboxylic acid labeling and analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no derivatization | Presence of water in the sample or reagents | Ensure all solvents and samples are anhydrous. Store the labeling reagent under inert gas. |

| Insufficient labeling reagent | Increase the molar excess of the this compound solution. | |

| Degraded labeling reagent | Use a fresh solution of the labeling reagent. Store the reagent protected from light and moisture. | |

| Multiple peaks for a single analyte | Incomplete reaction | Increase reaction time or temperature (with caution, as diazomethanes can be unstable at elevated temperatures). |

| Side reactions | Ensure the sample is free of other nucleophiles that could react with the diazomethane. | |

| Poor peak shape in HPLC | Sample solvent incompatible with mobile phase | Reconstitute the final sample in the initial mobile phase. |

| Column overload | Dilute the sample before injection. |

Conclusion

This compound is a valuable tool for the sensitive fluorescent labeling of carboxylic acids. The straightforward reaction, high reactivity, and favorable spectral properties of the coumarin fluorophore make it an excellent choice for applications in biomedical research, drug development, and other areas requiring the quantitative analysis of carboxylic acids. Proper optimization of the labeling and analytical conditions will ensure reliable and sensitive results.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 4. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fatty Acid Derivatization using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-D)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Fatty acids are often analyzed by High-Performance Liquid Chromatography (HPLC), which requires derivatization to enhance their detection. 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-D) is a fluorescent labeling agent that reacts with the carboxylic acid moiety of fatty acids to yield highly fluorescent esters. This derivatization significantly improves the sensitivity and selectivity of fatty acid analysis by HPLC with fluorescence detection.

These application notes provide a detailed protocol for the derivatization of fatty acids with DEAC-D, enabling researchers to perform sensitive and reliable quantitative analysis.

Quantitative Data Summary

While specific quantitative performance data for the derivatization of every fatty acid with DEAC-D is not exhaustively available in published literature, the following table summarizes typical performance characteristics that can be expected based on the analysis of other carboxylic acids with similar fluorescent diazomethane reagents. Researchers should perform their own validation experiments to determine the specific performance for their fatty acids of interest.

| Parameter | Typical Value | Notes |

| Reaction Yield | > 95% | Yields are generally high under optimal conditions with a slight excess of the derivatizing reagent. |

| Limit of Detection (LOD) | 1 - 10 fmol | On-column, using HPLC with fluorescence detection. Varies depending on the specific fatty acid and the HPLC system. |

| Limit of Quantification (LOQ) | 5 - 50 fmol | On-column, using HPLC with fluorescence detection. Varies depending on the specific fatty acid and the HPLC system. |

| Linearity (R²) | > 0.99 | Typically observed over a concentration range of 2-3 orders of magnitude. |

| Excitation Wavelength (λex) | ~470 nm | Optimal excitation wavelength for the DEAC-D fluorophore. |

| Emission Wavelength (λem) | ~500 nm | Optimal emission wavelength for the DEAC-D fluorophore. |

Experimental Protocol: Derivatization of Fatty Acids with DEAC-D

This protocol outlines the step-by-step procedure for the derivatization of fatty acids with this compound for subsequent HPLC analysis. The reaction is based on the esterification of the carboxylic acid group of the fatty acid by the diazomethyl group of DEAC-D.[1][2]

Materials:

-

Fatty acid standard or sample

-

This compound (DEAC-D) solution (e.g., 1 mg/mL in a suitable solvent like ethyl acetate or a mixture of methanol and ethyl acetate)

-

Anhydrous solvent (e.g., a mixture of methanol and ethyl acetate, 1:9 v/v)

-

Vortex mixer

-

Incubator or heating block

-

Nitrogen evaporator (optional)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the fatty acid sample into a clean, dry reaction vial.

-

If the sample is in a solid form or a different solvent, dissolve it in a minimal amount of the reaction solvent (e.g., methanol/ethyl acetate mixture). If the sample is in an aqueous solution, it must be dried completely, for instance, under a stream of nitrogen, before adding the reaction solvent.

-

-

Derivatization Reaction:

-

To the fatty acid sample in the reaction vial, add a slight molar excess of the DEAC-D solution. A 1.2 to 1.5-fold molar excess of the derivatizing reagent is generally recommended to ensure complete reaction.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours in the dark. Alternatively, the reaction can be gently heated to 30-40°C for 30-60 minutes to expedite the process. The optimal time and temperature should be determined empirically for specific fatty acids. The reaction of diazomethane derivatives with carboxylic acids is often rapid, even at room temperature.[3]

-

-

Reaction Quenching (Optional):

-

If there is a concern about the excess derivatizing reagent interfering with the analysis, a small amount of a weak acid (e.g., a few microliters of acetic acid in methanol) can be added to quench the unreacted DEAC-D.

-

-

Sample Preparation for HPLC:

-

After the reaction is complete, the mixture can be directly diluted with the HPLC mobile phase to an appropriate concentration for injection.

-

Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable reversed-phase column (e.g., C18) and a fluorescence detector.

-

Set the fluorescence detector to the optimal excitation and emission wavelengths for the DEAC-D fluorophore (approximately 470 nm and 500 nm, respectively).

-

Develop a suitable gradient elution method to separate the derivatized fatty acids. A typical mobile phase could consist of a gradient of acetonitrile and water.

-

Visualizations

Figure 1: Experimental workflow for the derivatization of fatty acids with DEAC-D.

Figure 2: Reaction mechanism of fatty acid derivatization with DEAC-D.

References

Application Notes and Protocols: 4-(Diazomethyl)-7-(diethylamino)coumarin in Fluorescence Microscopy Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM) is a versatile fluorescent probe with significant applications in cellular biology and drug discovery. Its utility stems from its photochemical properties, particularly its function as a photoaffinity label and a photolabile "caging" group. The coumarin scaffold provides desirable fluorescence characteristics, while the diazomethyl group allows for light-induced covalent modification of target biomolecules.[1][2][3] This document provides an overview of the applications of DEACM and related derivatives in fluorescence microscopy, along with detailed protocols for their use.

The 7-diethylamino substitution on the coumarin ring results in a red-shift of the absorption maximum to around 400 nm, moving it out of the damaging UV region and allowing for activation with visible light.[4] Upon photoactivation, the diazomethyl group is cleaved, generating a highly reactive carbene intermediate that can form covalent bonds with nearby molecules, making it an excellent tool for photoaffinity labeling to identify protein binding partners.[1]

Furthermore, the related compound, [7-(diethylamino)coumarin-4-yl]methyl (DEACM), is widely used as a photolabile protecting group, or "cage," for a variety of biologically active molecules, including nucleotides, amino acids, and neurotransmitters.[5][6][7][8][9] Irradiation with light precisely cleaves the bond between the DEACM cage and the molecule of interest, allowing for spatiotemporal control over biological processes such as transcription and translation.[6][9]

Quantitative Data

The photophysical and photochemical properties of DEACM and related coumarin derivatives are summarized below. These parameters are crucial for designing and interpreting experiments.

Table 1: Spectral and Photochemical Properties of DEACM and Related Compounds

| Compound/Derivative | Molar Extinction Coefficient (ε) | Absorption Max (λmax) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Uncaging Quantum Yield (Φu) | Reference |

| DEACM-dG | > NDBF-caged oligonucleotides at 365 nm | 398 nm (in oligonucleotide) | Not specified | Not specified | 17x higher than NPP caging group at 405 nm | [5] |

| DEACM-ATP | ε385nm ≈ 20,000 M-1cm-1 | ~390 nm | ~475 nm | 0.22 | Not specified | [10] |

| DEACM-OH (photolysis product) | ε385nm ≈ 20,000 M-1cm-1 | ~385 nm | ~475 nm | 0.63 | Not applicable | [10] |

| DEAC450 | 43,000 M-1cm-1 at 450 nm | 450 nm | Not specified | Not specified | 0.76 (for DEAC450-cAMP) | [11] |

| Thio-DEACM-caged ATP | Higher than DEACM-caged ATP | Red-shifted vs. DEACM | Red-shifted vs. DEACM | Significantly reduced vs. DEACM | Significantly faster photolysis than DEACM | [7][8] |

| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | Not specified | 387 nm | 468 nm | Increases when bound to cysteine | Not applicable | [12] |

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Proteins in Live Cells

This protocol describes a general procedure for using a DEACM-based photoaffinity probe to identify protein targets in living cells.

Materials:

-

Live cells cultured on glass-bottom dishes suitable for microscopy.

-

DEACM-based photoaffinity probe.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE reagents and equipment.

-

In-gel fluorescence scanner or Western blot equipment.

-

Light source for photoactivation (e.g., 365 nm or ~400 nm LED).

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.

-

Probe Incubation:

-

Prepare a stock solution of the DEACM-based probe in DMSO.

-

Dilute the stock solution in cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

-

Remove the old medium from the cells and add the probe-containing medium.

-

Incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C to allow for probe uptake and binding to its target.[3]

-

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound probe.

-

Photoactivation:

-

Place the dish on the microscope stage.

-

Irradiate the cells with a light source at the appropriate wavelength (e.g., 365 nm or ~400 nm) for a predetermined time to induce covalent crosslinking.[1] The optimal irradiation time and intensity should be determined empirically to maximize labeling while minimizing phototoxicity.

-

-

Cell Lysis:

-

After irradiation, wash the cells once with cold PBS.

-

Add cold lysis buffer to the dish and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Analysis:

-

Determine the protein concentration of the lysate.

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the coumarin tag.

-

Alternatively, if the probe contains a reporter tag (e.g., biotin), proceed with Western blotting and detection using streptavidin-HRP.

-

Excise the labeled protein bands for identification by mass spectrometry.

-

Protocol 2: Light-Controlled In Vitro Transcription Using DEACM-caged ATP

This protocol outlines the use of DEACM-caged ATP to control in vitro transcription reactions with light.

Materials:

-

DEACM-caged ATP.

-

In vitro transcription kit (containing RNA polymerase, reaction buffer, and other NTPs).

-

DNA template with the desired gene under a suitable promoter (e.g., T7).

-

RNase-free water, tubes, and pipette tips.

-

Method for analyzing RNA products (e.g., denaturing polyacrylamide gel electrophoresis).

Procedure:

-

Reaction Setup:

-

On ice, assemble the in vitro transcription reaction in a thin-walled, optically clear tube. Combine the reaction buffer, DNA template, GTP, CTP, UTP, and DEACM-caged ATP at the desired concentrations.

-

Prepare a control reaction with standard ATP.

-

Keep the reaction mixture in the dark to prevent premature uncaging.[4]

-

-

Initiation of Transcription (Light-Activation):

-

Place the reaction tube under the light source (e.g., a 160 mW, 405 nm LED).[5]

-

Irradiate the sample for a specific duration to release ATP. The uncaging time depends on the concentration of the caged compound and the power of the light source. As a starting point, irradiation for 2 minutes can be effective for quantitative uncaging of picomole amounts of a singly caged oligonucleotide.[4]

-

-

Transcription Reaction:

-

After light activation, add the RNA polymerase to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for the desired length of time (e.g., 1-2 hours).

-

-

Analysis of RNA Products:

-

Stop the reaction by adding a suitable stop solution (e.g., formamide-containing loading buffer).

-

Denature the samples by heating.

-

Separate the RNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the RNA bands using a suitable staining method (e.g., SYBR Gold).

-

The light-activated sample should show the full-length RNA transcript, while the non-irradiated control should show no or minimal product.

-

Visualizations

Mechanism of Photoaffinity Labeling

Caption: Workflow of photoaffinity labeling using a DEACM-based probe.

Light-Controlled Gene Expression Workflow

Caption: Logical workflow for light-activated biological processes using caged compounds.

References

- 1. Photoinduced Electron Transfer-Regulated Protein Labeling With a Coumarin-Based Multifunctional Photocrosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. Photoaffinity labelling with fluorescence detection. Dye accumulation at four mitochondrial proteins in HeLa and LM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phototriggered protein syntheses by using (7-diethylaminocoumarin-4-yl)methoxycarbonyl-caged aminoacyl tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Application Notes and Protocols: High-Sensitivity Analysis of Carboxylic Acids using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DZM) as a Fluorescent Labeling Agent for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids, such as fatty acids, prostaglandins, and bile acids, is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. However, many of these molecules lack a strong chromophore or fluorophore, making their detection by HPLC with UV-Vis or fluorescence detectors challenging. To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely employed strategy to enhance detection sensitivity and selectivity.

4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DZM) is a highly efficient fluorescent labeling reagent specifically designed for the derivatization of carboxylic acids. The diazomethyl group reacts readily with carboxylic acids under mild conditions to form stable, highly fluorescent ester derivatives. The 7-(diethylamino)coumarin moiety serves as a potent fluorophore, exhibiting strong fluorescence in the blue region of the spectrum, which allows for highly sensitive detection. This application note provides a detailed protocol for the use of DEAC-DZM in the HPLC analysis of carboxylic acids.

Principle of the Method

The derivatization reaction involves the esterification of a carboxylic acid with DEAC-DZM. The highly reactive diazomethyl group of DEAC-DZM reacts with the acidic proton of the carboxyl group, leading to the formation of a fluorescent ester and the release of nitrogen gas. This reaction is typically carried out in an organic solvent and can be facilitated by a catalyst. The resulting fluorescently labeled carboxylic acids can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.

Experimental Protocols

Reagent Preparation

-

DEAC-DZM Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and a less polar solvent like diethyl ether. This solution should be prepared fresh and protected from light.

-

Catalyst Solution (Optional but Recommended): Prepare a 10 mg/mL solution of a catalyst, such as 2,2,2-trifluoroethanol or a Lewis acid (e.g., boron trifluoride etherate), in the same solvent as the DEAC-DZM solution.

-

Standard Solutions: Prepare stock solutions of the carboxylic acid standards of interest in a suitable solvent at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions at various concentrations for calibration curve construction.

-

Sample Preparation: Biological samples should be extracted using an appropriate method to isolate the carboxylic acids. Common techniques include liquid-liquid extraction or solid-phase extraction. The final extract should be evaporated to dryness and reconstituted in the reaction solvent.

Derivatization Procedure

-

To 100 µL of the sample extract or standard solution in a microcentrifuge tube, add 50 µL of the DEAC-DZM solution.

-

Add 10 µL of the catalyst solution.

-

Vortex the mixture gently for 30 seconds.

-